molecular formula C13H19N B1600904 4-(3-Methyl-benzyl)-piperidine CAS No. 496056-53-2

4-(3-Methyl-benzyl)-piperidine

Cat. No. B1600904
CAS RN: 496056-53-2
M. Wt: 189.3 g/mol
InChI Key: RIMFOUPCWRHPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyl-benzyl)-piperidine, also known as 4-MeMABP, is a psychoactive substance that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential use in the field of neuroscience research.

Scientific Research Applications

  • Antidementia Agent Development :

    • Piperidine derivatives like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have shown potent anti-acetylcholinesterase activity, crucial for antidementia drug development. One derivative was found to be a highly potent inhibitor of acetylcholinesterase, with potential for advanced development as an antidementia agent (Sugimoto et al., 1990).
  • Breast Cancer Treatment :

    • Certain piperidine-2,6-dione derivatives have demonstrated strong inhibition of human placental aromatase, a key enzyme in estrogen biosynthesis. This suggests their potential application in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
  • Enhancing Long-Term Potentiation :

    • Experimental drugs based on piperidine have been found to facilitate glutamatergic transmission in the brain and enhance long-term potentiation, a process critical for learning and memory (Stäubli et al., 1994).
  • Antimicrobial Applications :

    • Piperidine derivatives have been explored for their antimicrobial properties against various pathogens, indicating their potential use in agricultural or medicinal applications (Vinaya et al., 2009).
  • Alkaline Fuel Cells :

    • Poly(arylene piperidinium) compounds, which include piperidine structures, have been studied as anion exchange membranes for alkaline fuel cells, showing excellent stability and conductivity (Olsson et al., 2018).
  • Histamine H3 Receptor Antagonists :

    • Piperidine-based compounds have been developed as potent and selective antagonists of the human histamine H3 receptor, suggesting their use in treating disorders related to wakefulness (Barbier et al., 2004).

properties

IUPAC Name

4-[(3-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-3-2-4-13(9-11)10-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMFOUPCWRHPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457212
Record name 4-(3-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

496056-53-2
Record name 4-(3-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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